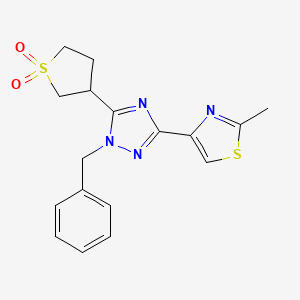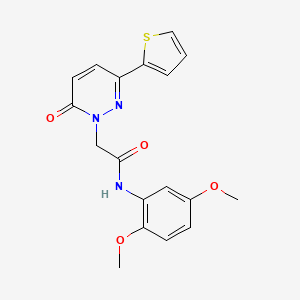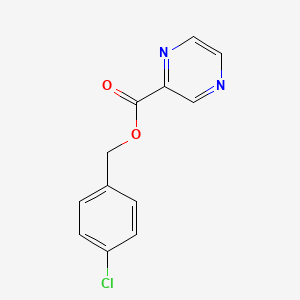
4-chlorobenzyl 2-pyrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chlorobenzyl 2-pyrazinecarboxylate is an organic compound with the molecular formula C₁₂H₉ClN₂O₂ It is a derivative of pyrazinecarboxylic acid, where the pyrazine ring is substituted with a 4-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzyl 2-pyrazinecarboxylate typically involves the esterification of 2-pyrazinecarboxylic acid with 4-chlorobenzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
2-pyrazinecarboxylic acid+4-chlorobenzyl alcoholacid catalyst4-chlorobenzyl 2-pyrazinecarboxylate+water
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzyl 2-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-pyrazinecarboxylic acid derivatives.
Reduction: 4-chlorobenzyl alcohol derivatives.
Substitution: Various substituted benzyl pyrazinecarboxylates.
Scientific Research Applications
4-chlorobenzyl 2-pyrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chlorobenzyl 2-pyrazinecarboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorine atom in the benzyl group can enhance the compound’s binding affinity to certain targets, making it more effective in its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-pyrazinecarboxylic acid: The parent compound, which lacks the 4-chlorobenzyl group.
4-chlorobenzyl alcohol: The alcohol precursor used in the synthesis.
2,3-pyrazinedicarboxylic acid: A related compound with two carboxylic acid groups.
Uniqueness
4-chlorobenzyl 2-pyrazinecarboxylate is unique due to the presence of both the pyrazine ring and the 4-chlorobenzyl group. This combination imparts specific chemical and biological properties that are not observed in the parent compounds or other related derivatives. The chlorine atom enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-chlorophenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-3-1-9(2-4-10)8-17-12(16)11-7-14-5-6-15-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGXZNPQYCMDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=NC=CN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

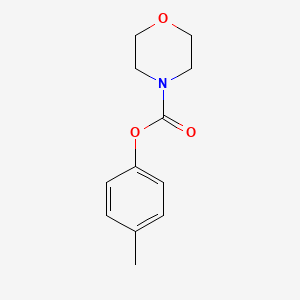
![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ETHYL-5-({[4-(3-METHYLBUTOXY)PHENYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-4-AMINE](/img/structure/B5663590.png)
![1-[(2,4-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5663597.png)
![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)
![[(3R*,4R*)-1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5663605.png)
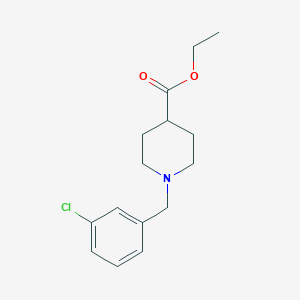
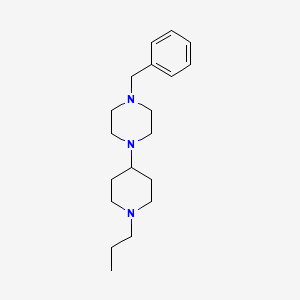
![2-[6-BROMO-2-OXOBENZO[CD]INDOL-1(2H)-YL]ACETIC ACID](/img/structure/B5663616.png)
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
